molecular formula C11H17BO3 B3089334 2,6-Dimethyl-4-isopropoxyphenylboronic acid CAS No. 1192107-41-7

2,6-Dimethyl-4-isopropoxyphenylboronic acid

Cat. No.: B3089334
CAS No.: 1192107-41-7
M. Wt: 208.06 g/mol
InChI Key: CDLOENHMDAFPEK-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-isopropoxyphenylboronic acid is an organoboronic acid derivative of significant interest in chemical synthesis and materials science research. Its molecular formula is C11H17BO3, with a molecular weight of 208.062 g/mol . This solid compound has a calculated density of 1.1±0.1 g/cm³ and a boiling point of approximately 362.9±52.0 °C at 760 mmHg . As a boronic acid, its primary research utility stems from its role as a key building block in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process used to form carbon-carbon bonds for the construction of complex biaryl structures in pharmaceutical and agrochemical development . The specific steric and electronic properties imparted by the 2,6-dimethyl and 4-isopropoxy substituents on the phenyl ring can be leveraged to modulate the reactivity of the boronic acid group and influence the properties of the final coupled product. Furthermore, boronic acids are widely investigated for their ability to reversibly bind to cis-diol groups, forming cyclic esters in aqueous solution . This mechanism is the foundation for their application in the development of glucose-responsive systems, such as self-regulated drug delivery platforms for insulin , and in boronate affinity chromatography for the selective separation and enrichment of cis-diol-containing biomolecules like catechols, nucleotides, and glycoproteins . The isopropoxy group can fine-tune the compound's acidity (pKa), which is a critical parameter for optimizing its performance in these applications, particularly under physiological pH conditions. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate personal protective equipment in a well-ventilated environment, such as a chemical fume hood .

Properties

IUPAC Name

(2,6-dimethyl-4-propan-2-yloxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3/c1-7(2)15-10-5-8(3)11(12(13)14)9(4)6-10/h5-7,13-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLOENHMDAFPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)OC(C)C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,6-Dimethyl-4-isopropoxyphenylboronic acid typically involves the reaction of 2,6-dimethylphenol with isopropyl bromide in the presence of a base to form 2,6-dimethyl-4-isopropoxyphenol. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron under palladium catalysis to yield the desired boronic acid .

Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is the primary application of the compound, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids.

Boronic Ester Formation and Dynamic Covalent Chemistry

The boronic acid group reacts with diols (e.g., catechols) to form boronic esters, which exhibit dynamic covalent bonding useful in self-healing materials .

Key Mechanisms

  • Transesterification : Exchanges catechol moieties under mild conditions (e.g., 0.5 N 4-methylcatechol, 16 hours) .

  • Metathesis : Exchange of boronic ester groups between two esters under mechanical force (e.g., ball milling) .

Reaction Type Conditions Outcome Example
Transesterification4-methylcatechol, RTSurface modification of crystalsFormation of 4
Boronic ester metathesisBall milling, equimolar reactantsMixed ester products (e.g., 4 , 6 )Solid-state exchange

Comparative Reactivity with Structural Analogs

The 2,6-dimethyl and 4-isopropoxy substituents influence reactivity compared to similar boronic acids:

Compound Substituents Reactivity Notes Source
2,6-Dimethyl-4-methoxyphenylboronic acid4-OCH₃Lower steric hindrance improves coupling efficiency
2,6-Dimethyl-4-fluorophenylboronic acid4-FEnhanced electronic effects for electron-deficient aryl partners
2,6-Dimethyl-4-isopropoxyphenylboronic acid4-OCH(CH₃)₂Balanced steric/electronic profile for diverse coupling

Stability and Side Reactions

  • Hydrolysis Sensitivity : The boronic acid group hydrolyzes in aqueous acidic/basic conditions, forming boroxines.

  • Storage Recommendations : Keep sealed at 2–8°C to prevent decomposition .

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2,6-Dimethyl-4-isopropoxyphenylboronic acid is in organic synthesis, particularly through the Suzuki–Miyaura coupling reaction . This reaction is essential for forming carbon-carbon bonds and is widely used to synthesize biaryl compounds.

Reaction TypeDescriptionTypical Conditions
Suzuki–Miyaura CouplingCouples aryl or vinyl halides with boronic acids to form biaryl compoundsPd catalyst, base (e.g., K2CO3), solvent (e.g., toluene)

Medicinal Chemistry

In medicinal chemistry, boronic acids have been recognized for their ability to inhibit serine proteases. Research is ongoing into their potential use as enzyme inhibitors in drug development for various diseases, including cancer and diabetes.

Case Study:
A study demonstrated that derivatives of boronic acids could effectively inhibit certain proteases involved in cancer progression, suggesting potential therapeutic applications.

Material Science

The compound is also utilized in the production of advanced materials. Its ability to form stable bonds makes it valuable in creating polymers and composites with enhanced properties.

Material ApplicationDescription
PolymersUsed in the synthesis of functionalized polymers for electronics and coatings
AgrochemicalsInvolved in the development of herbicides and pesticides

Mechanism of Action

The primary mechanism by which 2,6-Dimethyl-4-isopropoxyphenylboronic acid exerts its effects is through its role in Suzuki–Miyaura coupling reactions. The reaction mechanism involves the oxidative addition of an aryl or vinyl halide to a palladium catalyst, followed by transmetalation with the boronic acid, and finally reductive elimination to form the carbon-carbon bond . This process is highly efficient and allows for the formation of a wide variety of biaryl compounds.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The following table compares key structural and functional attributes of 2,6-dimethyl-4-isopropoxyphenylboronic acid with analogous compounds:

Compound Name Substituents Electronic Effects Steric Hindrance Reactivity in Suzuki Coupling
This compound 2,6-Me; 4-OiPr Moderate electron-donating (OiPr) High Moderate
4-Methoxy-2,6-dimethylphenylboronic acid (CAS 361543-99-9) 2,6-Me; 4-OMe Stronger electron-donating (OMe) High Moderate to low
(4-Methoxy-2-methylphenyl)boronic acid (CAS 208399-66-0) 2-Me; 4-OMe Electron-donating (OMe) Low High
(4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid Diisopropylphenoxymethyl Electron-donating (phenoxy) Very high Low
2,6-Difluoro-4-methoxyphenylboronic acid (CAS 406482-20-0) 2,6-F; 4-OMe Electron-withdrawing (F) Moderate High

Key Observations:

  • Fluorinated analogs (e.g., 2,6-difluoro-4-methoxy) exhibit electron-withdrawing effects, enhancing electrophilicity and reaction rates .
  • Steric Hindrance: The 2,6-dimethyl groups create significant steric hindrance, slowing coupling reactions compared to monosubstituted analogs like (4-methoxy-2-methylphenyl)boronic acid. Bulky derivatives like (4-((2,6-diisopropylphenoxy)methyl)phenyl)boronic acid are even less reactive due to extreme steric constraints .

Solubility and Lipophilicity

  • Lipophilicity: The isopropoxy group increases lipophilicity compared to methoxy or hydroxy substituents, improving solubility in organic solvents like THF or DMSO. This property is advantageous in reactions requiring non-polar media .
  • Methoxy Analogs : Compounds like 4-methoxy-2,6-dimethylphenylboronic acid (CAS 361543-99-9) exhibit higher polarity, favoring aqueous-organic biphasic systems .

Research Findings and Practical Considerations

  • Commercial Availability : this compound is listed in commercial catalogs (e.g., CymitQuimica), indicating its accessibility for industrial and academic use .

Biological Activity

2,6-Dimethyl-4-isopropoxyphenylboronic acid is a specialized organoboron compound characterized by a boronic acid functional group linked to a phenyl ring with isopropoxy and dimethyl substitutions. Its molecular formula is C₁₃H₁₉B O₃, and it has a molecular weight of approximately 235.10 g/mol. This compound has gained attention for its potential biological activities, particularly in the context of medicinal chemistry and biosensing applications.

Chemical Structure and Properties

The unique structure of this compound contributes to its reactivity and biological interactions. The presence of the boronic acid group allows it to selectively bind to cis-diols found in carbohydrates and nucleotides, which is crucial for various biological processes.

PropertyValue
Molecular FormulaC₁₃H₁₉B O₃
Molecular Weight235.10 g/mol
Functional GroupsBoronic acid, Isopropoxy
SolubilitySoluble in organic solvents

Research indicates that boronic acids, including this compound, interact with biological molecules through reversible covalent bonding with diols. This mechanism is pivotal for the development of biosensors and drug delivery systems. The binding affinity of boronic acids can be influenced by their substitution patterns, which affects their selectivity towards specific biological targets.

Case Studies

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameKey FeaturesBiological Activity
4-Isopropoxyphenylboronic AcidSimilar structureBiosensing applications
2,6-Dimethylphenylboronic AcidLacks isopropoxy groupAnticancer properties
3-Methyl-4-boronophenolDifferent substitutionEnzyme inhibition

Research Findings

Recent studies have focused on the synthesis and characterization of this compound and its derivatives. These investigations emphasize the importance of substitution patterns in determining the reactivity and biological interactions of boronic acids.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dimethyl-4-isopropoxyphenylboronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of arylboronic acids typically involves Miyaura borylation, where a halogenated precursor reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst. For substituted aryl systems like 2,6-dimethyl-4-isopropoxyphenyl derivatives, steric hindrance from the methyl and isopropoxy groups necessitates optimized ligand selection (e.g., SPhos or XPhos) and elevated temperatures (80–100°C) to improve coupling efficiency . Purity can be enhanced via column chromatography or recrystallization, as seen in analogous boronic acid purifications (>97% GC purity) .

Q. How should researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Employ a mobile phase of methanol and sodium acetate buffer (pH 4.6) at a 65:35 ratio to resolve impurities, as validated for structurally related boronic acids .
  • NMR : Confirm substitution patterns via ¹H NMR (e.g., singlet for isopropoxy protons at δ 1.2–1.4 ppm) and ¹¹B NMR (δ 25–35 ppm for boronic acid) .
  • Mass Spectrometry : Verify molecular weight (e.g., C₁₁H₁₅BO₃, expected [M+H⁺] = 206.1) .

Q. What stability precautions are critical for handling this compound?

  • Methodological Answer : Boronic acids are prone to protodeboronation under acidic or aqueous conditions. Store the compound in anhydrous solvents (e.g., THF) at –20°C in inert atmospheres. Decomposition risks increase above 40°C, as noted in safety protocols for similar derivatives .

Q. Which cross-coupling reactions are most effective for this boronic acid?

  • Methodological Answer : Suzuki-Miyaura couplings with aryl halides are optimal. Use Pd(PPh₃)₄ (1–5 mol%) and a base like K₂CO₃ in THF/H₂O (3:1) at reflux. Steric hindrance may require longer reaction times (24–48 hours), as observed in ortho-substituted arylboronic acid reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency across different substrates?

  • Methodological Answer : Perform kinetic studies to compare turnover rates for electron-rich vs. electron-poor partners. For example, steric hindrance from the 2,6-dimethyl groups may reduce reactivity with bulky electrophiles. Adjust ligand steric parameters (e.g., switch from Pd(OAc)₂/XPhos to Pd(dba)₂/SPhos) to improve compatibility, as demonstrated in hindered Suzuki couplings .

Q. What strategies mitigate protodeboronation during storage or reaction?

  • Methodological Answer : Protodeboronation is minimized by:

  • Using anhydrous, degassed solvents to limit hydrolysis.
  • Adding stabilizing agents like 2,6-lutidine or pinacol to form boronate esters .
  • Conducting reactions under strict inert gas (N₂/Ar) flow, as per safety guidelines for moisture-sensitive boronic acids .

Q. How can computational modeling predict reactivity in cross-coupling reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to assess steric/electronic effects. For example, the isopropoxy group’s electron-donating nature may lower activation energy for oxidative addition steps, while methyl groups increase steric barriers .

Q. What advanced techniques characterize boronic acid aggregation states in solution?

  • Methodological Answer : Dynamic light scattering (DLS) or diffusion-ordered NMR spectroscopy (DOSY) can detect aggregation. For instance, boroxine formation (trimeric anhydrides) in dry DMSO-d₆ is indicated by ¹¹B NMR shifts (δ 18–22 ppm) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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